

A Comparative Guide to the Structural Confirmation of 4-Nitrodiazoaminobenzene Derivatives

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Compound of Interest

Compound Name: 4-Nitrodiazoaminobenzene

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The precise structural elucidation of **4-nitrodiazoaminobenzene** and its derivatives is paramount for understanding their chemical properties, biological activities, and potential applications in fields ranging from medicinal chemistry to materials science. The introduction of various substituents to the core structure can significantly alter its physicochemical and biological characteristics. Therefore, rigorous structural confirmation using a combination of analytical techniques is essential. This guide provides a comparative overview of the key experimental methods employed for this purpose, supported by experimental data and detailed protocols.

Primary Analytical Techniques for Structural Confirmation

The structural confirmation of **4-nitrodiazoaminobenzene** derivatives relies on a suite of spectroscopic and crystallographic techniques. While each method provides valuable information, a combination of these approaches is necessary for unambiguous structure determination.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts provide

information about the electronic environment of each nucleus, while coupling patterns reveal connectivity.

- Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[\[1\]](#)[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the nitro group (NO₂), the N-H bond, and the azo linkage (N=N).[\[1\]](#)[\[2\]](#)
- X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state and confirming connectivity and stereochemistry.[\[3\]](#)[\[4\]](#)

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for **4-nitrodiazoaminobenzene** and a representative derivative, illustrating the influence of substituents on the spectral characteristics.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound	^1H NMR	^{13}C NMR
4-Nitrodiazoaminobenzene	Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring are generally shifted downfield due to the electron-withdrawing nature of the nitro group. The N-H proton signal can be broad and its position is solvent-dependent.	Aromatic carbons typically resonate between δ 110-150 ppm. The carbon bearing the nitro group is significantly deshielded.[5]
Substituted Derivative (e.g., with an electron-donating group like $-\text{OCH}_3$)	The aromatic protons on the ring with the methoxy group would be shifted upfield compared to the parent compound. The methoxy protons would appear as a singlet around δ 3.8-4.0 ppm.	The aromatic carbons on the methoxy-substituted ring would be shielded (shifted to a lower ppm value). The carbon of the methoxy group would appear around δ 55-60 ppm.

Data are generalized from typical values found in organic spectroscopy literature.

Table 2: Key Infrared (IR) Absorption Frequencies (cm^{-1})

Functional Group	Characteristic Absorption Range	Notes
N-H Stretch	3300 - 3500 cm^{-1}	Can be a sharp or broad peak.
Aromatic C-H Stretch	3000 - 3100 cm^{-1}	Typically sharp peaks.
Asymmetric NO_2 Stretch	1500 - 1560 cm^{-1}	Strong absorption.
Symmetric NO_2 Stretch	1340 - 1380 cm^{-1}	Strong absorption.
N=N Stretch	1400 - 1450 cm^{-1}	Often weak or difficult to distinguish from aromatic C=C stretching.
Aromatic C=C Stretch	1450 - 1600 cm^{-1}	Multiple bands of variable intensity.

This data is compiled from various spectroscopic studies on aromatic nitro and azo compounds.[\[1\]](#)[\[6\]](#)

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight	Expected Molecular Ion Peak (m/z)
4-Nitrodiazoaminobenzene	$\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2$	242.24 g/mol	242 $[\text{M}]^+$
Example Derivative: 4'-Methoxy-4-nitrodiazoaminobenzene	$\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3$	272.26 g/mol	272 $[\text{M}]^+$

The molecular ion peak confirms the molecular weight of the synthesized compound.

Experimental Protocols

Below are generalized protocols for the synthesis and structural characterization of **4-nitrodiazoaminobenzene** derivatives.

Protocol 1: Synthesis of a 4-Nitrodiazoaminobenzene Derivative

This protocol describes a typical diazotization and coupling reaction.

- Diazotization of 4-Nitroaniline:
 - Dissolve 4-nitroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.^[7]
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
- Coupling Reaction:
 - Dissolve the desired coupling component (an aniline or phenol derivative) in a suitable solvent (e.g., ethanol or an aqueous basic solution).
 - Cool the solution of the coupling component to 0-5 °C.
 - Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
 - Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction (typically weakly acidic to neutral for coupling with amines and weakly basic for coupling with phenols).
 - Continue stirring for 1-2 hours as the colored product precipitates.
- Isolation and Purification:
 - Collect the crude product by filtration.

- Wash the product with cold water to remove any unreacted salts.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ligroin).[8]
- Dry the purified product under vacuum.

Protocol 2: Structural Characterization

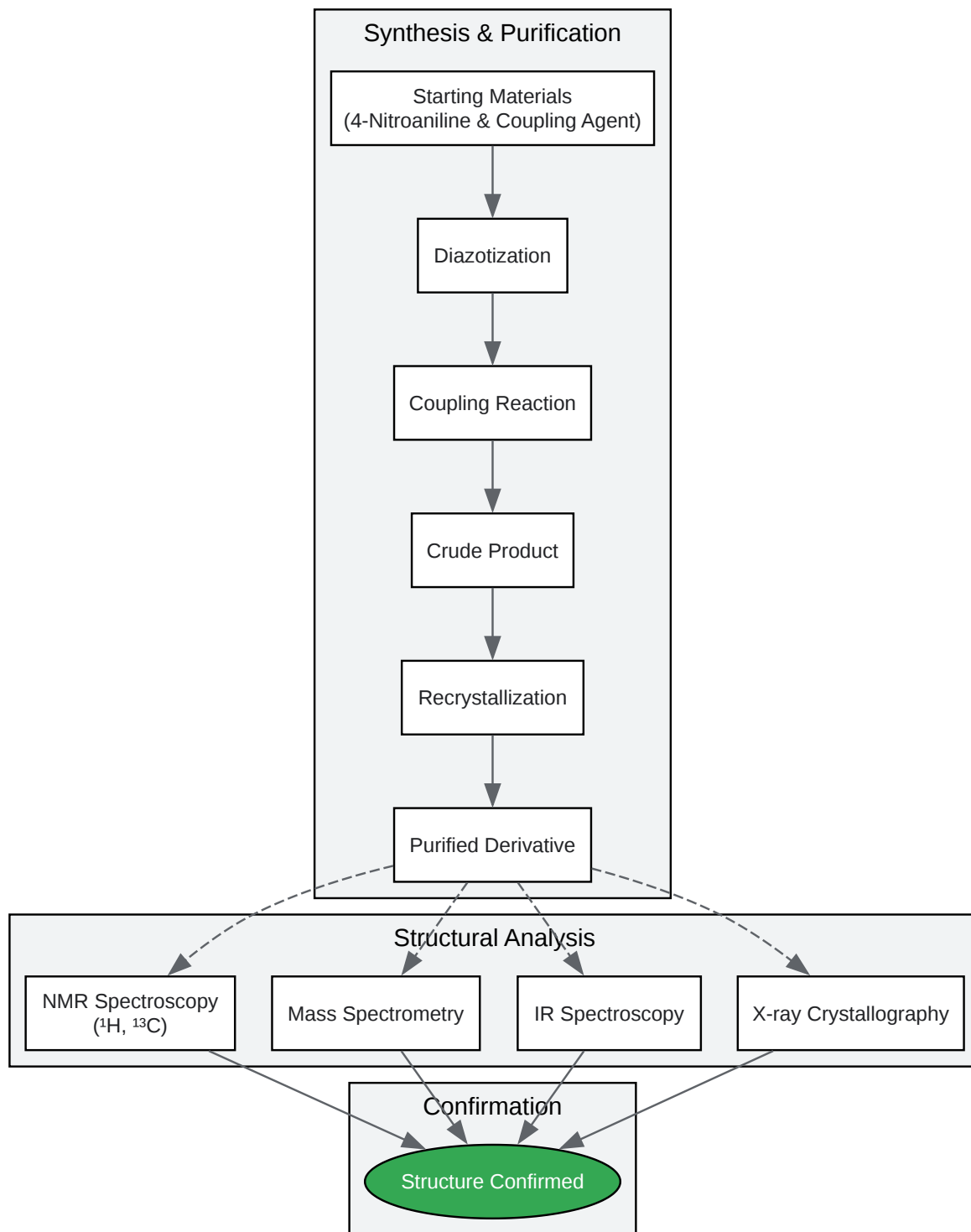
- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][9]
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., operating at 300 MHz or higher for ¹H).
 - Process the spectra to determine chemical shifts, integration, and coupling constants.
- Mass Spectrometry:
 - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).[1][2]
 - Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
- IR Spectroscopy:
 - Prepare a sample as a KBr pellet or a thin film.
 - Record the IR spectrum over the range of 4000-400 cm⁻¹.
 - Identify the characteristic absorption bands for the key functional groups.[1]
- Single-Crystal X-ray Diffraction:
 - Grow single crystals of the compound, which is often the most challenging step.[4] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow

cooling.

- Mount a suitable crystal on a goniometer head.
- Collect diffraction data using an X-ray diffractometer.[\[3\]](#)[\[10\]](#)
- Process the data and solve the crystal structure using specialized software to obtain a 3D model of the molecule.[\[11\]](#)

Visualizations

The following diagrams illustrate the general workflow for structural confirmation and the chemical relationship between the parent compound and its derivatives.



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Caption: Experimental workflow for synthesis and structural confirmation.

Caption: Structural relationship of a **4-nitrodiazoaminobenzene** derivative.

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